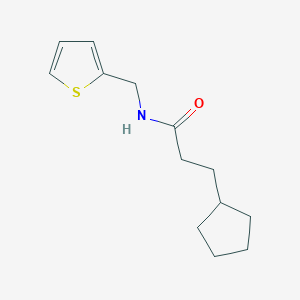
N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea, also known as MPUP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a urea derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, lower blood glucose levels, and inhibit cancer cell growth. N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea in lab experiments is that it is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, one of the limitations of using N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea. One area of research is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research is to explore its potential therapeutic applications in humans, particularly in the treatment of inflammation-related diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea for different therapeutic applications.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea can be synthesized using a simple one-pot reaction between 4-methoxyaniline, 2-phenoxyaniline, and phosgene. The reaction takes place in the presence of a base and a solvent, such as chloroform or acetonitrile. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. N-(4-methoxyphenyl)-N'-(2-phenoxyphenyl)urea has also been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-16-13-11-15(12-14-16)21-20(23)22-18-9-5-6-10-19(18)25-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNORDQAYTOKTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-phenoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)